molecular formula C17H16N4OS B2422894 (E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide CAS No. 2321336-24-5

(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2422894
CAS No.: 2321336-24-5
M. Wt: 324.4
InChI Key: VQCJBGLDRWIJGS-SNAWJCMRSA-N
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Description

(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by its (E)-prop-2-enamide backbone, which connects a thiophene heterocycle to a multifunctional pyrazole-pyridine core. The presence of both pyrazole and pyridine rings is notable, as these nitrogen-containing heterocycles are privileged structures in pharmaceutical development. Pyrazole derivatives, in particular, are frequently explored for their diverse biological activities and have been identified as key components in agents investigated for applications such as anticancer, anti-inflammatory, and antiviral research . The specific spatial arrangement of the (E)-configured acrylamide group may influence the molecule's ability to interact with biological targets through hydrogen bonding and other intermolecular forces, as seen in structurally similar compounds where such configurations are critical for crystal packing and dimer formation . This compound is intended for research applications such as in vitro screening, hit-to-lead optimization studies, and as a building block in the synthesis of more complex molecules. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

(E)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-21-14(11-16(20-21)13-6-8-18-9-7-13)12-19-17(22)5-4-15-3-2-10-23-15/h2-11H,12H2,1H3,(H,19,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCJBGLDRWIJGS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following molecular formula:

C19H18N4OC_{19}H_{18}N_{4}O

It features a pyridine ring, a pyrazole moiety, and a thiophene structure, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with thiophene and pyridine rings have shown the ability to scavenge free radicals, reducing oxidative stress.
  • Anticancer Properties : Some derivatives have demonstrated effectiveness against cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological effects of this compound are mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors that modulate various physiological responses, potentially affecting signaling pathways related to inflammation and cancer progression.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of structurally similar compounds. Results showed that the presence of the thiophene ring significantly enhanced radical scavenging activity, indicating that this compound may possess similar properties.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. This suggests potential utility in cancer therapy .

Study 3: Anti-inflammatory Effects

Research indicated that related compounds could effectively reduce levels of pro-inflammatory cytokines in animal models. This positions this compound as a promising candidate for further investigation in inflammatory diseases .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-thiophenylbenzothiazoleContains thiophene and benzothiazole ringsAnticancer activity
5-methylbenzothiazoleMethyl substitution on benzothiazoleAntioxidant properties
3-thiophenecarboxamideThiophene with carboxamide groupAnti-inflammatory effects

The unique arrangement of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify aromatic proton environments and amide linkage integrity.
  • Infrared (IR) Spectroscopy : Confirmation of carbonyl (C=O, ~1650–1700 cm⁻¹) and thiophene C-S (~650 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

What biological targets or mechanisms are associated with this compound in medicinal chemistry research?

Basic
The compound’s pyrazole and thiophene moieties suggest interactions with:

  • Kinase enzymes (e.g., tyrosine kinases) due to structural mimicry of ATP-binding domains.
  • G-protein-coupled receptors (GPCRs) via aromatic stacking interactions .
    Preliminary assays may include enzyme inhibition studies (IC50 determination) or receptor-binding assays using radiolabeled ligands .

How can reaction conditions be optimized to improve synthetic yield and purity?

Q. Advanced

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
  • Catalyst Screening : Sodium hydride for deprotonation in amide coupling vs. milder bases (e.g., triethylamine) to reduce side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) to control reaction kinetics .
  • In-line Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

How can researchers resolve contradictions in crystallographic or spectroscopic data during structural elucidation?

Q. Advanced

  • Complementary Techniques : Pair X-ray data (SHELXL refinement ) with DFT-calculated NMR shifts to validate electronic environments.
  • Dynamic vs. Static Disorder Analysis : Use SHELXL’s TWIN and BASF commands to model crystallographic twinning or disorder .
  • Multi-nuclear NMR : 15N or 2D COSY experiments to resolve overlapping proton signals in aromatic regions .

What computational strategies are effective for predicting the compound’s binding modes or pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina to simulate interactions with kinase ATP-binding pockets, using PyMOL for visualization .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 metabolism, and toxicity profiles .

How does the stereochemistry (E-configuration) influence biological activity, and how is it validated?

Q. Advanced

  • NOESY NMR : To confirm the E-configuration via spatial proximity of thiophene and pyridine protons .
  • Comparative Bioassays : Synthesize Z-isomer and compare IC50 values in enzyme inhibition assays.
  • X-ray Diffraction : Anomalous dispersion effects in SHELXL-refined structures to assign absolute stereochemistry .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Q. Advanced

  • Flow Chemistry : Continuous reactors to control exothermic reactions (e.g., amide couplings) and improve heat dissipation .
  • Design of Experiments (DoE) : Taguchi or Box-Behnken models to optimize solvent/catalyst ratios and minimize batch variability .
  • In-situ Purification : Chromatography-free methods like acid-base extraction or recrystallization in ethanol/water mixtures .

How can researchers address low solubility or stability in biological assays?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers for controlled release in cell-based assays .
  • Stability Studies : Forced degradation under UV light, acidic/basic conditions, and HPLC-MS analysis to identify degradation pathways .

What are the best practices for validating target engagement in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stability after compound treatment to confirm binding .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound efficacy assessment .
  • Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) .

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